molecular formula C15H17IN2O2 B13502129 tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate

tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate

Cat. No.: B13502129
M. Wt: 384.21 g/mol
InChI Key: CFCPIIIOTGXFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodoquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate typically involves the reaction of 3-iodoquinoline with tert-butyl carbamate in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. Conditions often involve the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used for deprotection.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the quinoline moiety.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, and this compound could be explored for similar applications.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The carbamate group may also play a role in modulating the compound’s activity by influencing its stability and reactivity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in various chemical reactions.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in the preparation of isobaric mix solutions.

    tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: Another carbamate derivative with a different aromatic moiety.

Uniqueness: tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is unique due to the presence of the iodoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for the synthesis of novel quinoline derivatives and for exploring new applications in various fields.

Biological Activity

Introduction

Tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodoquinoline derivatives with tert-butyl carbamate in the presence of suitable catalysts. The general reaction can be summarized as follows:

3 Iodoquinoline+tert butyl carbamatecatalysttert butyl N 3 iodoquinolin 7 yl methyl carbamate\text{3 Iodoquinoline}+\text{tert butyl carbamate}\xrightarrow{\text{catalyst}}\text{tert butyl N 3 iodoquinolin 7 yl methyl carbamate}

This compound's structure allows for various modifications, enhancing its biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a related compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Anticancer Activity

Research has demonstrated that quinoline derivatives possess anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of quinoline derivatives. A study highlighted that a compound structurally related to this compound could inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. This compound showed a significant reduction in neurotoxicity in astrocyte cultures exposed to amyloid-beta .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds like this can inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.
  • Membrane Disruption : The mechanism of action against bacteria may involve disrupting bacterial membranes, leading to cell death .

Case Study 1: Neuroprotection Against Amyloid-beta Toxicity

A study investigated the effects of a related compound on astrocytes exposed to amyloid-beta. Results indicated that treatment with the compound led to a significant decrease in cell death and reduced levels of inflammatory cytokines such as TNF-alpha .

Case Study 2: Antimicrobial Efficacy

Another study focused on testing the antimicrobial efficacy of derivatives similar to this compound against clinical isolates of MRSA. The results demonstrated potent antibacterial activity, suggesting potential therapeutic applications for resistant infections .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Minimum Inhibitory ConcentrationReference
Tert-butyl (4-hydroxy) carbamateAcetylcholinesterase Inhibitor0.17 μM
Tert-butyl N-(piperidin-4-ylmethyl)carbamateAntimicrobialEffective against MRSA
Tert-butyl N-(3-bromoquinolin-7-yl)methyl carbamateNeuroprotectiveSignificant reduction in neurotoxicity
MechanismDescription
Enzyme InhibitionInhibition of β-secretase and acetylcholinesterase
Antioxidant ActivityReduction in oxidative stress markers
Membrane DisruptionInduction of membrane potential dissipation in bacteria

Properties

Molecular Formula

C15H17IN2O2

Molecular Weight

384.21 g/mol

IUPAC Name

tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate

InChI

InChI=1S/C15H17IN2O2/c1-15(2,3)20-14(19)18-8-10-4-5-11-7-12(16)9-17-13(11)6-10/h4-7,9H,8H2,1-3H3,(H,18,19)

InChI Key

CFCPIIIOTGXFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=NC=C(C=C2C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.